N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea
Overview
Description
N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea, also known as chlorpyrifos-methyl, is a chemical compound used in many applications, including insecticides, herbicides, and fungicides. It is a member of the organophosphate family of compounds, which are well-known for their insecticidal and herbicidal properties. Chlorpyrifos-methyl is a broad-spectrum insecticide, meaning it targets a wide range of insect species. It is commonly used to control agricultural pests, as well as in public health insect control programs.
Scientific Research Applications
Complexation Studies
Research has shown that urea derivatives, including those similar to N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea, undergo complexation with other compounds. For example, the association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been studied, revealing insights into the substituent effects on complexation facilitated by hydrogen bonding interactions (Ośmiałowski et al., 2013).
Development of Decontaminants
N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea analogs have been explored for their potential use in decontamination processes. Specifically, derivatives have been developed for the conversion of diphenylurea to CC-2, showcasing a potential application in the decontamination of sulfur mustard (Bag et al., 2006).
Impact on Soil Microbiology
The effects of chlorimuron-ethyl, a compound related to urea derivatives, on soil ammonia-oxidizing bacteria and archaea have been investigated. This study provides insights into how such chemicals can influence nitrogen cycling in agricultural soils, with implications for the use of urea derivatives in agronomy (Tan et al., 2013).
Synthesis of Novel Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds containing urea derivatives has shown promising biological activities. For instance, synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety have been explored, highlighting the potential of urea derivatives in developing new antibacterial agents (Azab et al., 2013).
Antitumor Activities
Studies on pyridine N-oxides having N-(2-chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea groups have demonstrated significant antitumor activity, indicating the potential of such compounds in cancer treatment (Miyahara et al., 1979).
properties
IUPAC Name |
1-(2-chloroethyl)-3-(2-pyridin-2-ylethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-5-8-14-10(15)13-7-4-9-3-1-2-6-12-9/h1-3,6H,4-5,7-8H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKIWKDSJWTNOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522296 | |
Record name | N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea | |
CAS RN |
42471-42-1 | |
Record name | N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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